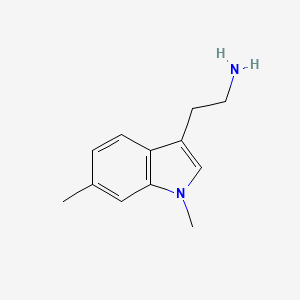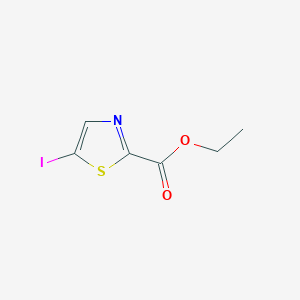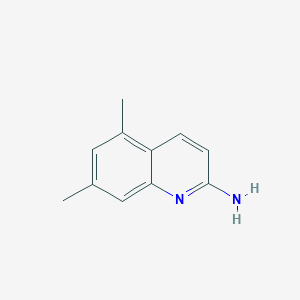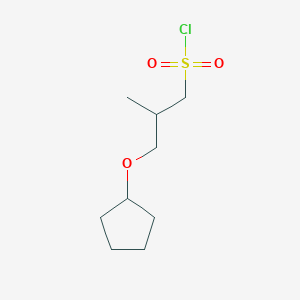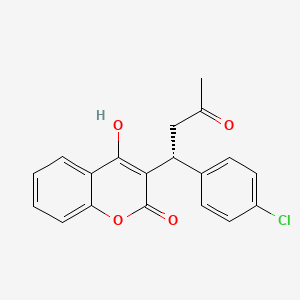
(+)-Coumachlor
説明
(+)-Coumachlor (2,2-dichloro-N-cyclopropyl-N-methyl-acetamide) is a synthetic chiral pesticide used to control a wide range of pests. It is a member of the coumarin family, which is the largest and most important group of synthetic pesticides. Coumachlor is an effective insecticide, fungicide, and herbicide, and it has been used in agriculture, forestry, and horticulture for more than three decades. (+)-Coumachlor is composed of two chiral centers and has two optical isomers, (+)-coumachlor and (-)-coumachlor. (+)-Coumachlor is the most active isomer, and is the most commonly used in agricultural applications. The objective of
科学的研究の応用
Versatile Biological Activities
(+)-Coumachlor, as a derivative of coumarin, is part of a group of compounds known for their broad range of biological activities. Coumarins have been recognized for their ability to interact with various enzymes and receptors in living organisms. This interaction leads to potential applications in treating diverse diseases. The versatility of coumarin derivatives extends beyond medicinal chemistry to fields such as agrochemicals, cosmetics, and fragrances (Annunziata et al., 2020).
Application in Medicinal Chemistry
In medicinal chemistry, (+)-Coumachlor, as part of the coumarin family, has been applied in treating a variety of diseases. Coumarins have been used as anticoagulants, anticancer, antioxidant, antiviral, anti-diabetic, anti-inflammatory, antibacterial, and antifungal agents. Additionally, they have applications as fluorescent sensors for biological systems (Pereira et al., 2018).
Synthesis and Characterization
The synthesis and characterization of (+)-Coumachlor, especially its complexes with various metals, have been a subject of research. Studies have explored the creation of complexes with cerium, lanthanum, and neodymium, analyzing their physicochemical properties and cytotoxic effects. This kind of research is crucial for understanding the potential therapeutic applications of (+)-Coumachlor (Kostova et al., 1999).
Fluorescent Chemosensors
Coumarin derivatives, including (+)-Coumachlor, have been widely adopted in designing small-molecule fluorescent chemosensors. These chemosensors are used for molecular recognition, imaging, and analytical chemistry, reflecting the compound's biocompatibility, strong fluorescence, and structural flexibility (Cao et al., 2019).
Selective Signalling and Monitoring
(+)-Coumachlor and its derivatives have been used in selective chromogenic and fluorogenic signaling, particularly in the detection of specific ions like Hg2+. Such applications are significant in environmental monitoring and analysis (Kim et al., 2010).
Antibacterial Activities
Research has also been conducted on the antibacterial activities of coumarin derivatives, including (+)-Coumachlor. These studies have explored the effectiveness of these compounds against various bacterial strains, contributing to the development of new antimicrobial agents (Tan et al., 2017).
特性
IUPAC Name |
3-[(1R)-1-(4-chlorophenyl)-3-oxobutyl]-4-hydroxychromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClO4/c1-11(21)10-15(12-6-8-13(20)9-7-12)17-18(22)14-4-2-3-5-16(14)24-19(17)23/h2-9,15,22H,10H2,1H3/t15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEKWZWCFHUABHE-OAHLLOKOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(C1=CC=C(C=C1)Cl)C2=C(C3=CC=CC=C3OC2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C[C@H](C1=CC=C(C=C1)Cl)C2=C(C3=CC=CC=C3OC2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101323989 | |
| Record name | 3-[(1R)-1-(4-chlorophenyl)-3-oxobutyl]-4-hydroxychromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101323989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(+)-Coumachlor | |
CAS RN |
95271-89-9 | |
| Record name | Coumachlor, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095271899 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-[(1R)-1-(4-chlorophenyl)-3-oxobutyl]-4-hydroxychromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101323989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | COUMACHLOR, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MN6G9XL8YS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



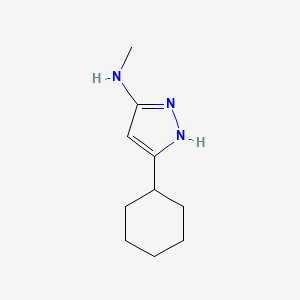
![6-[(2-Chlorophenyl)sulfanyl]pyridazine-3-carboxylic acid](/img/structure/B1455736.png)
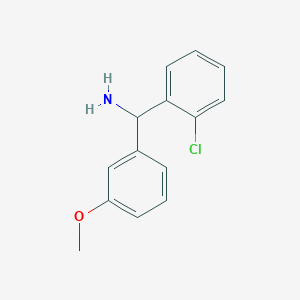
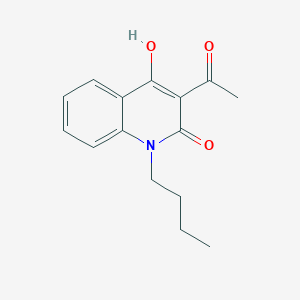
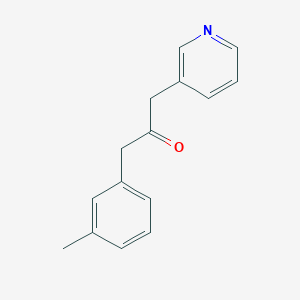
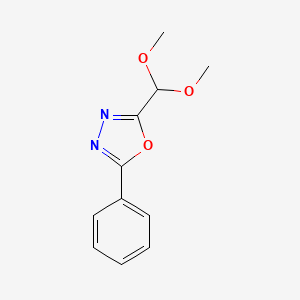
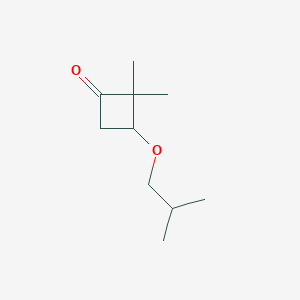
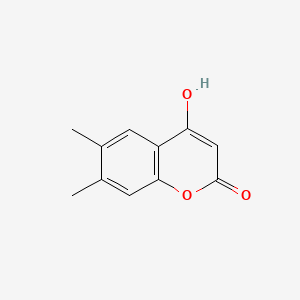
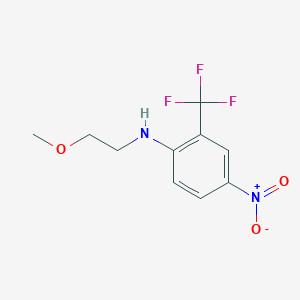
![1-[(3-chlorophenyl)methyl]-3-(furan-2-yl)-1H-pyrazol-5-amine](/img/structure/B1455749.png)
